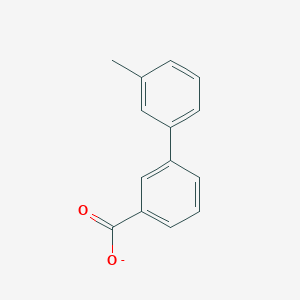

3-(3-Methylphenyl)benzoate

Description

Significance of Aromatic Esters in Contemporary Chemical Synthesis

Aromatic esters, particularly aryl benzoates, are of fundamental importance in organic chemistry. indiamart.com They serve as crucial intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. ontosight.aiisca.me The ester functional group, while relatively stable, can undergo a variety of transformations such as hydrolysis, transesterification, and reduction, making it a versatile handle in synthetic strategy. quora.com Furthermore, the aromatic rings of aryl benzoates can be functionalized, allowing for the construction of diverse and complex molecular architectures. Their stability and desirable physical properties also lead to their use in applications ranging from fragrance components to high-performance materials. indiamart.comisca.me

Overview of Research Trajectories for Complex Benzoate (B1203000) Architectures

Modern research into benzoate esters is multifaceted. One significant trajectory focuses on the development of novel catalytic methods for their synthesis. This includes the use of solid acid catalysts, such as those based on zirconium and titanium, which offer greener and more efficient alternatives to traditional acid catalysts for esterification. mdpi.com

A particularly active area of research is the incorporation of aryl benzoate frameworks into functional materials, most notably liquid crystals. isca.me The rigid, rod-like structure of many aryl benzoate derivatives is conducive to forming the ordered, fluid phases (mesophases) that characterize liquid crystals. tandfonline.com Research has shown that systematic modifications to the aryl groups, such as introducing different substituents or extending the aromatic system to include biphenyl (B1667301) or naphthyl units, can precisely tune the melting points and the nematic-isotropic liquid transition temperatures (N-I values) of these materials. tandfonline.comtandfonline.com This tunability is critical for designing liquid crystal displays (LCDs) and other electro-optical technologies. isca.me The synthesis of esters with specific electronic properties, such as those containing terminal cyano groups, is a key strategy for optimizing dielectric permittivity and other physical characteristics required for display applications. tandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C14H11O2- |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

3-(3-methylphenyl)benzoate |

InChI |

InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)/p-1 |

InChI Key |

BJVLFJADOVATRU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Pertaining to 3 3 Methylphenyl Benzoate and Analogues

Photochemical Reaction Pathways: The Photo-Fries Rearrangement of Aryl Benzoates

The Photo-Fries rearrangement is a significant photochemical reaction of aryl esters, including analogues of 3-(3-methylphenyl)benzoate, that yields hydroxyaryl ketones. wikipedia.orgsigmaaldrich.com This light-induced transformation proceeds through a radical mechanism and can produce both ortho and para substituted products. wikipedia.org Unlike the thermal Fries rearrangement, the photo-variant does not require a catalyst and can occur even with deactivating substituents on the aromatic ring, though yields can sometimes be low. wikipedia.orgsigmaaldrich.com

Radical Pair Dynamics and Spin States in Photoinduced Transformations

The Photo-Fries rearrangement is initiated by the homolytic cleavage of the ester C-O bond upon photoexcitation, forming a radical pair within a solvent cage. researchgate.netresearchgate.net The initial photolysis of an aryl ester generates a singlet geminal radical pair, consisting of an acyl radical and a phenoxy radical. researchgate.netrsc.org This singlet radical pair can undergo intersystem crossing to the more stable triplet state. researchgate.net The dynamics of this radical pair, including its spin state, are crucial in determining the final product distribution. rsc.orgresearchgate.net The competition between in-cage recombination of the radical pair and their escape from the solvent cage dictates the formation of rearrangement products versus side products like phenols. unipv.it

Substituent Electronic Effects on Photoreactivity and Product Distribution

Substituents on the aryl benzoate (B1203000) have a pronounced effect on the photoreactivity and the distribution of products in the Photo-Fries rearrangement. The electronic nature of these substituents can influence the reaction's quantum yields. researchgate.netnumberanalytics.com Studies on substituted phenyl benzoates have shown that electron-donating groups tend to increase the quantum yield of the rearrangement, while electron-withdrawing groups have the opposite effect. researchgate.net This is attributed to the influence of these substituents on the stability of the intermediate radicals and the electronic properties of the excited state. numberanalytics.comlibretexts.org For instance, in the photorearrangement of meta and para substituted phenyl benzoates, electron-donating substituents were found to increase the quantum yield, whereas electron-accepting substituents caused a decrease. researchgate.net

The position of the substituent also plays a role. For identical substituents, the meta derivatives have been observed to have a higher quantum yield than the para derivatives. researchgate.net These electronic effects are a key factor in controlling the regioselectivity of the reaction, influencing the ratio of ortho and para rearrangement products. libretexts.org

Impact of Confined Environments (e.g., Micellar Media) on Photoreaction Selectivity

Conducting the Photo-Fries rearrangement in confined environments, such as micelles, can significantly enhance the selectivity of the reaction. rsc.orgunipv.it Micellar media, formed by surfactants like sodium dodecyl sulfate (B86663) (SDS), create microheterogeneous environments that can control the mobility and interactions of the intermediate radical pairs. rsc.orgunipv.it This "confinement effect" favors the in-cage recombination of the radicals, leading to a higher yield of the rearrangement products, particularly the ortho-isomers. nih.govscilit.comconicet.gov.ar

For example, the irradiation of p-substituted aryl benzoates in micellar media has shown a notable selectivity for the formation of 2-hydroxybenzophenone (B104022) derivatives, which become the main photoproducts. acs.orgconicet.gov.arrug.nl In contrast, reactions in homogeneous solvents like cyclohexane, methanol (B129727), or acetonitrile (B52724) result in a more diverse product distribution, including phenols and benzoic acid. unipv.itrug.nl Spectroscopic studies, such as NOESY, have confirmed that the aryl benzoate substrates are located within the hydrophobic core of the micelles, which restricts their movement and promotes selective product formation. acs.orgconicet.gov.arrug.nl

Table 1: Product Distribution in the Photo-Fries Rearrangement of p-Substituted Aryl Benzoates in Different Media

| Medium | Main Products | Minor Products | Reference |

| Micellar Media | 2-Hydroxybenzophenone derivatives | acs.org, conicet.gov.ar, rug.nl | |

| Homogeneous Solvents (e.g., cyclohexane, acetonitrile, methanol) | Substituted 2-hydroxybenzophenones | p-Substituted phenols, Benzoic acid | unipv.it, rug.nl |

Characterization of Transient Species via Laser Flash Photolysis

Laser flash photolysis is a powerful technique used to study the short-lived transient species generated during the Photo-Fries rearrangement. researchgate.netrsc.org This method allows for the direct observation and characterization of intermediates such as excited singlet and triplet states, as well as the resulting radical species. researchgate.netrsc.org

Studies using laser flash photolysis on aryl benzoates have successfully identified the transient absorption spectra of phenoxy radicals and substituted 2-benzoylcyclohexadienone intermediates in both homogeneous and micellar environments. acs.orgconicet.gov.arrug.nlresearchgate.net The kinetics of the decay of these transient species provide valuable information about the reaction rates and the influence of the environment on the reaction pathway. rsc.org For instance, in the study of 1-naphthyl acetate (B1210297), a transient absorption of the 1-naphthoxyl radical was observed, and its decay was influenced by the presence of a magnetic field, providing further insight into the radical pair mechanism. researchgate.net

Mechanistic Aspects of Nucleophilic Acyl Substitution on Benzoate Esters

Nucleophilic acyl substitution is a fundamental reaction of esters, including benzoate esters, where a nucleophile replaces the alkoxy group. masterorganicchemistry.comopenstax.org This reaction proceeds through a characteristic two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate. msu.edupressbooks.pub The reactivity of the carboxylic acid derivative is influenced by the leaving group's ability; more reactive derivatives can be converted into less reactive ones. openstax.orgpressbooks.pub

Investigation of Tetrahedral Intermediates in Ester Aminolysis

The aminolysis of esters, a type of nucleophilic acyl substitution, involves the reaction of an ester with an amine to form an amide. chemistrysteps.comnih.gov The mechanism of this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. chemistrysteps.comacs.org This intermediate is typically unstable and can collapse by expelling the leaving group, which is the alkoxy group in this case. chemistrysteps.com

The partitioning of this tetrahedral intermediate, meaning whether it reverts to the starting materials or proceeds to form the product, is a critical aspect of the reaction mechanism. acs.org The relative leaving abilities of the nitrogen and oxygen groups from the tetrahedral intermediate play a significant role. Since alkoxy groups are generally better leaving groups than the corresponding amides, the equilibrium tends to favor the formation of the amide product. chemistrysteps.com However, because the alkoxy group is still a relatively poor leaving group, the aminolysis of esters is often not as efficient as using more reactive acylating agents like acyl chlorides. chemistrysteps.com The stability and reaction pathways of these tetrahedral intermediates are central to understanding the kinetics and outcomes of ester aminolysis. nih.gov

Electronic Nature of Substituents and its Effect on Reaction Kinetics

The electronic properties of substituents on the aromatic rings of benzoate analogues have a pronounced effect on reaction kinetics. lumenlearning.com These effects are often quantified using Hammett parameters, which were originally derived from the ionization constants of substituted benzoic acids. rsc.org Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

In the case of this compound, the methyl group on the phenyl moiety is a weak electron-donating group. EDGs increase the electron density of the aromatic ring, which can affect reaction rates in several ways. In reactions where the aromatic ring acts as a nucleophile, EDGs are considered activating groups because they accelerate the reaction. lumenlearning.com Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring, slowing down such reactions. frontiersin.org

The stability of reaction intermediates and transition states is a key factor. For the ionization of benzoic acid, EWGs accelerate the reaction by stabilizing the negative charge that develops in the transition state and the resulting benzoate anion. rsc.org For this compound, the electron-donating methyl group would have a slight destabilizing effect on a negatively charged intermediate, potentially slowing down reactions where charge stabilization is crucial. The position of the substituent also matters; electronic effects are generally more pronounced at the ortho and para positions compared to the meta position due to the influence of resonance. rsc.org

| Substituent Type | Example Groups | Electronic Effect | Effect on Reaction Rate (Electrophilic Aromatic Substitution) | Effect on Benzoic Acid Acidity |

|---|---|---|---|---|

| Strongly Activating (EDG) | -NH₂, -OH, -OR | +M > -I (Strong Resonance Donation) | Greatly Increases | Decreases |

| Weakly Activating (EDG) | -R (Alkyl), -Ar (Aryl) | +I (Inductive Donation) | Increases | Decreases |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | -I > +M (Inductive Withdrawal > Resonance Donation) | Slightly Decreases | Increases |

| Strongly Deactivating (EWG) | -NO₂, -CF₃, -CN, -SO₃H | -M, -I (Strong Resonance & Inductive Withdrawal) | Greatly Decreases | Greatly Increases |

This table summarizes the general influence of different classes of substituents on the reactivity of aromatic rings and the acidity of benzoic acid derivatives. EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group, +M = Mesomeric (Resonance) Donation, -M = Mesomeric Withdrawal, +I = Inductive Donation, -I = Inductive Withdrawal.

Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling Mechanisms of Benzoates

Decarboxylative cross-coupling reactions are powerful transformations that form new carbon-carbon bonds from readily available carboxylic acids, such as benzoate derivatives, and organic halides. wikipedia.org These reactions often employ a dual catalytic system, typically involving both palladium and copper, which work in synergy to facilitate the transformation. wikipedia.orgrsc.org The general mechanism involves two interconnected catalytic cycles. In the copper cycle, the benzoate undergoes decarboxylation to form an organocopper intermediate. wikipedia.org This intermediate then participates in the palladium cycle by transferring its organic group to a palladium(II) complex, which is formed via the oxidative addition of an aryl halide to a palladium(0) species. wikipedia.orgacs.org The final product is released through reductive elimination, regenerating the palladium(0) catalyst. acs.orgunirioja.es

Detailed Analysis of Oxidative Addition Pathways in Catalytic Cycles

Oxidative addition is a fundamental step in many cross-coupling catalytic cycles, where the metal center's oxidation state and coordination number increase. wikipedia.org In palladium-catalyzed reactions, a Pd(0) complex reacts with an organic halide (Ar-X) to form an Ar-Pd(II)-X species. acs.orgyoutube.com This step is crucial as it activates the organic halide for subsequent reaction.

Several mechanisms for oxidative addition have been proposed and studied:

Concerted Pathway: This is the most common pathway for palladium. The C-X bond adds across the metal center through a three-membered transition state. This mechanism is typical for the addition of nonpolar substrates. wikipedia.orgnih.gov

SₙAr-type Mechanism: A nucleophilic aromatic substitution-like pathway can also occur, particularly with electron-poor aryl halides. nih.gov

Radical Pathways: One-electron transfer (SET) processes can lead to radical intermediates, though this is less common for palladium compared to first-row transition metals like nickel. nih.gov

The specific pathway can be influenced by the nature of the metal, its ligands, the halide, and the electronic properties of the aryl group. nih.gov For the decarboxylative cross-coupling of benzoates, the oxidative addition of an aryl halide to the Pd(0) catalyst is a key initiating event in the palladium portion of the catalytic cycle. wikipedia.orgacs.org Some studies also consider the possibility of oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, though this is often considered less favorable. researchgate.netacs.org

Role of Bimetallic Intermediates and Rational Ligand Design

The synergy between copper and palladium is central to the efficiency of decarboxylative cross-coupling. The reaction proceeds through key bimetallic intermediates formed during the transmetalation step. acs.orgrsc.org In this step, the aryl group from the organocopper species (Ar-Cu), generated from the benzoate decarboxylation, is transferred to the Ar'-Pd(II)-X complex. This forms a diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'), which then undergoes reductive elimination to form the biaryl product (Ar-Ar').

The formation of these bimetallic adducts can have a high energy barrier. acs.org Therefore, rational ligand design is critical to facilitate this step and improve catalyst efficiency. Research has shown that ligands capable of bridging the two metal centers can stabilize the bimetallic transition state, lowering the activation energy. acs.org For instance, bidentate ligands designed to support the formation of Cu/Pd adducts have been shown to significantly reduce the required reaction temperature. acs.org The choice of ligand is paramount as it controls catalytic activity, selectivity, and substrate scope in cross-coupling reactions. acs.org

| Ligand Type | Example | Role in Catalysis |

|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine (P(tBu)₃) | Basic ligands used to stabilize Pd(0) and influence oxidative addition/reductive elimination steps. |

| Bidentate Phosphines | Xantphos, dppf | Chelating ligands that provide stability and control geometry at the metal center. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form robust bonds with metal centers, often leading to highly active and stable catalysts. nih.gov |

| Bridging Bidentate Ligands | 1,10-Phenanthroline | Can facilitate the formation of bimetallic intermediates in Cu/Pd systems, lowering the transmetalation barrier. wikipedia.orgacs.org |

Influence of Counter-Ions and Added Metal Salts on Catalytic Activities

While the focus is often on the catalyst and ligands, counter-ions and salt additives can play a crucial, multifaceted role in the catalytic cycle. acs.orgresearchgate.net The nature of the counter-ion associated with the metal catalyst can significantly impact reactivity. For example, in studies of nickel precatalysts, switching the anionic ligand from chloride to a more labile triflate (OTf) dramatically shortened the catalyst activation period and improved reaction yields. acs.org This is because the lability of the counter-ion can facilitate the transmetalation or substrate coordination step. acs.org

Added metal salts can also alter the speciation of the active catalyst, prevent decomposition, and improve product yields. nih.govacs.org In some iron-catalyzed cross-couplings, additives like N-methylpyrrolidone (NMP) or salts such as EtOMgCl are used to stabilize the active iron species. nih.gov The cations from these salts or from the nucleophilic partner (e.g., the potassium in potassium benzoate) can interact with organometallic intermediates, influencing their structure and reactivity. researchgate.net In Cu/Pd systems, the choice of the benzoate salt (e.g., sodium vs. potassium) can affect solubility and reactivity. Furthermore, silver salts are sometimes added as oxidants or halide scavengers, which can also regenerate the active catalyst. unirioja.es The precise role of these additives is often complex and can be critical for achieving high catalytic efficiency. nih.gov

| Catalyst System | Counterion (X) | Reaction Time | Yield |

|---|---|---|---|

| (Xantphos)Ni(o-tolyl)X | Cl | 2 h | 94% |

| (Xantphos)Ni(o-tolyl)X | Br | 2 h | 96% |

| (Xantphos)Ni(o-tolyl)X | I | 2 h | 95% |

| (Xantphos)Ni(o-tolyl)X | OTf | 15 min | 98% |

| (Xantphos)Ni(o-tolyl)X | OAc | 2 h | 41% |

Data adapted from a study on C-S cross-coupling showing the significant effect of the counterion on the catalytic activity of a nickel precatalyst. The use of a triflate (OTf) counterion resulted in a much faster reaction compared to halides or acetate (OAc). acs.org

Computational Chemistry Approaches in Understanding Benzoate Reactivity and Mechanisms

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry, celebrated for its effective balance between accuracy and computational demand. nih.gov DFT allows researchers to map the potential energy surface of a reaction, which is crucial for charting the most energetically favorable course from reactants to products.

Although specific DFT investigations into the reaction pathways of 3-(3-Methylphenyl)benzoate are scarce, the utility of this method is well-documented for similar molecules. For instance, studies on the aminolysis of 2,4-dinitrophenyl X-substituted benzoates effectively use DFT to model the intricate dance of atoms as the benzoate (B1203000) interacts with a nucleophile. acs.org Similarly, research into the photoredox/cobalt-catalyzed hydrobromination of allyl carboxylates has leaned on DFT calculations to validate proposed mechanisms involving cobalt hydride intermediates. acs.orgmdpi.com

A foundational step in any computational study of a reaction involves the geometric optimization of all participating chemical species, including reactants, intermediates, transition states, and products. DFT methods are adept at locating the lowest energy structures for stable molecules and identifying the saddle points that represent transition states on the potential energy surface. nih.gov The energies associated with these structures provide a thermodynamic blueprint of the reaction.

A computational analysis of the parent compound, phenyl benzoate, showcased the accuracy of methods like DFT (B3LYP) and Møller-Plesset perturbation theory (MP2) in calculating its molecular structure, with results showing excellent agreement with experimental data. researchgate.net The identification of the transition state geometry is of paramount importance, as it represents the energetic peak along the reaction coordinate and is thus a key determinant of the reaction's kinetics. The successful location of a transition state is typically confirmed by a frequency analysis, which should yield a single imaginary frequency corresponding to the motion that transforms the reactants into products. nih.gov

The significance of the transition state is underscored in research on the aminolysis of substituted phenyl benzoates, where experimental observations from a Yukawa-Tsuno plot suggested that the electronic character of a substituent did not influence the rate-determining step—a hypothesis that can be rigorously tested and visualized through the computational modeling of the transition state. acs.org

Table 1: Illustrative DFT-Calculated Geometries for Phenyl Benzoate (Note: This data pertains to the parent compound, phenyl benzoate, and exemplifies the geometric parameters that would be calculated in a DFT study. Such calculations are readily applicable to this compound.)

| Parameter | Calculated Value (B3LYP/6-31+G*) |

| C=O bond length | 1.21 Å |

| C-O (ester) bond length | 1.36 Å |

| O-C (phenyl) bond length | 1.41 Å |

| Dihedral angle (O=C-O-C) | 0.5° |

Data derived from a computational study on phenyl benzoate. researchgate.net

The activation barrier (ΔG‡) represents the energy difference between the reactants and the transition state. This value is inversely related to the reaction rate; a higher barrier signifies a slower reaction. By computing the energies of all transition states and intermediates within a proposed mechanism, the rate-determining step (RDS)—the one with the highest activation barrier—can be pinpointed. acs.org

Modeling Solvent and Environmental Effects on Benzoate Reactivity

Chemical reactions are seldom conducted in a vacuum; the solvent environment can exert a significant influence on reactivity. Computational models can account for these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium characterized by its dielectric constant. nih.gov The Polarizable Continuum Model (PCM) is a popular and effective implicit solvation model. researchgate.net

A study on the alkaline hydrolysis of substituted phenyl benzoates explored how substituent effects vary with the solvent by correlating changes in the reaction rate with solvent properties like electrophilicity, polarity, and polarizability. This work exemplifies how computational modeling can complement experimental data to provide a quantitative understanding of solvent effects.

The pivotal role of the solvent in shaping the reaction pathway was demonstrated in the aminolysis of dinitrophenyl benzoates, where shifting from water to acetonitrile (B52724) was found to favor a concerted mechanism by destabilizing a potential zwitterionic intermediate. acs.org

Predictive Modeling of Reactivity and Selectivity in Novel Benzoate Transformations

A major aspiration of computational chemistry is to predict the outcomes of yet-to-be-run experiments, thereby guiding the synthesis of new molecules and materials. By understanding how substituents electronically and sterically influence a reaction, predictive models for the reactivity and selectivity of novel transformations can be constructed.

For this compound, the methyl group at the meta-position of the phenyl ring is anticipated to exert a mild electron-donating effect and minimal steric hindrance on the reactivity of the ester carbonyl. Computational models could precisely quantify these subtle influences in various potential reactions.

While specific predictive models for new reactions involving this compound have not been developed, the underlying principles are well-established. For instance, by calculating the activation barriers for a reaction to occur at different sites on a molecule, the regioselectivity can be predicted. Similarly, by modeling the transition states that lead to different stereoisomers, the stereoselectivity can be elucidated. The development of such powerful predictive tools hinges on the systematic computational investigation of a wide array of substrates and reagents, which in turn fosters a deeper and more intuitive understanding of the fundamental factors that govern chemical reactivity.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Interrogation

In Situ Spectroscopy for Real-Time Monitoring of Reaction Progress

In situ spectroscopy is a powerful tool for observing chemical transformations as they occur, providing real-time data on the concentrations of reactants, intermediates, and products without the need for sampling. Techniques like in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable for monitoring reactions involving esters like 3-(3-Methylphenyl)benzoate. mt.com

For instance, in the synthesis of an ester (esterification), characteristic vibrational bands can be tracked. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the distinct C-O stretch of the ester can be monitored continuously. acs.orgresearchgate.net Specifically, for the formation of this compound, one could monitor the decrease in the intensity of the carbonyl (C=O) peak of the reactant benzoic acid derivative and the simultaneous increase in the carbonyl peak of the final ester product, which will be at a slightly different wavenumber. nih.gov This allows for the precise determination of reaction kinetics, identification of reaction endpoints, and detection of any potential side reactions or intermediates that may accumulate during the process. mt.comresearchgate.net The data gathered from in situ monitoring is crucial for process optimization, ensuring reaction completion, and maximizing yield. acs.org

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity and chemical environment. psu.edunih.gov

In the ¹H NMR spectrum, the protons on the two aromatic rings would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the ester linkage and the methyl group. The methyl group itself would present as a singlet around δ 2.4 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is a key diagnostic signal, appearing significantly downfield (around δ 165 ppm) due to deshielding. rsc.orgchemicalbook.com The various aromatic carbons would span the region from approximately δ 120-151 ppm. The position of the methyl group on one of the phenyl rings introduces asymmetry, resulting in a unique set of signals for each carbon atom. psu.edu Studies on related substituted methyl benzoates have shown that steric and electronic effects of substituents predictably alter the chemical shifts, providing insight into the molecule's conformation and electronic structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.2 | Complex multiplet patterns due to coupling. |

| Methyl Protons (-CH₃) | ~2.4 | Singlet. | |

| ¹³C | Carbonyl Carbon (C=O) | ~165 | Characteristic low-intensity signal. |

| Aromatic Carbons | 120 - 151 | Multiple signals due to asymmetry. | |

| Methyl Carbon (-CH₃) | ~21 |

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion-Ordered Spectroscopy (DOSY) are instrumental in studying non-covalent interactions, such as those between this compound and a micellar system. researchgate.netnih.gov

NOESY experiments detect through-space correlations between protons that are in close proximity (< 5 Å), providing direct evidence of molecular conformation and intermolecular interactions. researchgate.net If this compound were solubilized within a surfactant micelle, NOESY could reveal its specific location and orientation. For example, cross-peaks between the aromatic protons of the benzoate (B1203000) and the aliphatic chain protons of the surfactant would indicate that the molecule is embedded within the hydrophobic core of the micelle.

DOSY separates NMR signals based on the translational diffusion coefficient of molecules. rsc.orgucsb.edu Smaller molecules diffuse faster and have larger diffusion coefficients, while larger entities like micelles diffuse more slowly. When a molecule like this compound binds to or is encapsulated by a micelle, its apparent diffusion rate slows down to match that of the much larger micelle. nih.govresearchgate.net By measuring the diffusion coefficient of this compound in the presence of micelles, the extent of binding can be quantified, and the formation of molecule-micelle aggregates can be confirmed. rsc.org

UV-Visible Spectroscopy for Determination of Binding Constants and Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic esters like this compound exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions within the aromatic rings and the carbonyl group. ucalgary.ca

This technique is particularly useful for determining the binding constant (Kₐ) of this compound with a host molecule, such as a cyclodextrin (B1172386) or a protein, provided that the binding event causes a change in the absorbance spectrum. units.ituniroma1.it In a typical titration experiment, the concentration of one component (e.g., the host) is kept constant while the concentration of the other (the guest, this compound) is systematically varied. The resulting changes in absorbance at a specific wavelength are measured. researchgate.net

By plotting the change in absorbance against the guest concentration, a binding isotherm is generated. This data can be fitted to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the binding constant. researchgate.netnsf.gov The presence of one or more isosbestic points—wavelengths where the molar absorptivity of all species in equilibrium is the same—provides strong evidence for a simple, two-state binding equilibrium. units.it

Mass Spectrometry (MS) for Characterization of Reaction Intermediates (e.g., GC-MS)

Mass spectrometry (MS) is a vital analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components within a complex mixture, making it ideal for analyzing the products and potential intermediates of a reaction involving this compound. libretexts.org

Upon ionization in the mass spectrometer (commonly by electron impact), this compound will fragment in a predictable manner, creating a unique mass spectrum that serves as a molecular fingerprint. youtube.com Key fragmentation patterns for aromatic esters include:

Formation of an acylium ion: Cleavage of the ester C-O bond is common, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. ucalgary.caacs.org

Loss of the alkoxy group: The bond between the carbonyl carbon and the phenoxy oxygen can break, resulting in a fragment corresponding to the tolyloxy radical.

Fragments from the aromatic rings: The phenyl and tolyl rings can give rise to characteristic ions, such as the phenyl cation (C₆H₅⁺) at m/z 77 and the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 from the methylphenyl group. youtube.com

By identifying these characteristic fragments, GC-MS can unambiguously confirm the structure of the product and help elucidate the structure of any impurities or reaction intermediates. miamioh.eduresearchgate.net

Table 2: Expected Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 212 | [M]⁺ | Molecular Ion |

| 107 | [HOC₆H₄CH₃]⁺ | Cresol-derived cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (Acylium ion) |

| 91 | [C₇H₇]⁺ | Tropylium ion from the methylphenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Methods for Reaction Monitoring and Product Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound from reaction mixtures and for purity assessment. americanpharmaceuticalreview.com Due to its aromatic and relatively nonpolar nature, reverse-phase HPLC (RP-HPLC) is the most common mode of analysis. researchgate.netsielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. oatext.comgerli.com The compound is separated from more polar impurities (which elute earlier) and less polar impurities (which elute later). Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ester absorbs strongly. gerli.com This method allows for the accurate monitoring of a reaction's progress by quantifying the disappearance of reactants and the appearance of the product over time. americanpharmaceuticalreview.com

Table 3: Example HPLC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~230 nm |

| Column Temperature | 25 °C |

Catalytic Applications and Catalyst Design for Benzoate Transformations

Development of Efficient Catalytic Systems for Esterification and Transesterification

Esterification, the reaction between a carboxylic acid and an alcohol, is a primary route for synthesizing benzoate (B1203000) esters. tcu.edu Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid, but this method suffers from issues such as corrosion, environmental pollution, and difficulties in catalyst recovery and product separation. mdpi.comresearchgate.net Consequently, significant research has focused on developing efficient and reusable solid acid catalysts.

One promising area of development is the use of zirconium-based solid acids. For instance, a titanium-supported zirconium (Zr/Ti) solid acid catalyst has demonstrated high activity in the esterification of various substituted benzoic acids with methanol (B129727). mdpi.comresearchgate.net The catalyst's honeycomb-like structure, formed by using titanium metal as a carrier, is believed to enhance catalytic activity by providing a microenvironment conducive to the reaction between the alcohol and the carboxylic acid. mdpi.com The direct condensation of benzoic acid and methanol using such metallic Lewis acids without requiring other auxiliary Brønsted acids represents a significant advancement in the field. mdpi.comresearchgate.net

Another approach involves the use of metal-free catalysts. N-bromosuccinimide (NBS) has been identified as an efficient and selective catalyst for the direct esterification of aryl carboxylic acids under mild, neat conditions. mdpi.com This method is tolerant to air and moisture and allows for a simple synthesis and isolation procedure. mdpi.com Research into the synthesis of methyl 3-methylbenzoate, a precursor to 3-(3-Methylphenyl)benzoate, has shown high yields using this catalytic system. mdpi.com

The following table summarizes the performance of different catalytic systems in the synthesis of methyl 3-methylbenzoate.

Table 1: Performance of Catalytic Systems in Methyl 3-Methylbenzoate Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield | Source(s) |

|---|---|---|---|---|

| Zr/Ti Solid Acid | 3-Methylbenzoic acid, Methanol | Reflux | 91% | researchgate.net |

| N-bromosuccinimide (NBS) | 3-Methylbenzoic acid, Methanol | 70 °C, 20 h | 90% | mdpi.com |

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key transformation. organic-chemistry.org Catalysts for this process range from zinc clusters and scandium triflate to silica (B1680970) chloride, which can promote the reaction under mild conditions. organic-chemistry.org Studies on the transesterification of crude methyl benzoate to produce other esters, such as benzyl (B1604629) benzoate and butyl benzoate, have shown high conversions using titanate catalysts. researchgate.net

Rational Design of Ligands and Supports for Enhanced Catalytic Selectivity

The rational design of catalysts, including the specific ligands and supports used, is crucial for improving selectivity and efficiency in chemical transformations.

Bimetallic catalysis, where two different metal centers work in concert, offers unique opportunities for reactivity and selectivity. nih.gov Bridging ligands play a critical role in these systems by holding the metal centers in close proximity and facilitating their cooperation. umn.edu These ligands can influence the electronic properties of the metal centers and create a specific geometry around the active site, thereby directing the outcome of the reaction. snnu.edu.cn

In many bimetallic complexes, bidentate ligands bridge the two metal centers. umn.edu The design of these ligands is an active area of research, with the aim of creating frameworks that can stabilize bimetallic complexes and promote specific catalytic activities. nih.govdigitellinc.com For example, tripodal ligands have been developed to create a framework with three bidentate bridging groups, which caps one metal center and isolates the reactivity to a single site, allowing for the study of the supporting role of the second metal. umn.edu Such rationally designed bimetallic systems have the potential to enhance selectivity in various reactions, including the transformations of benzoate esters. Computational studies and cyclic voltammetry measurements have supported the role of bridging ligands in facilitating bimetallic mechanisms, for instance by stabilizing oxidized species in gold catalysis. nih.gov

In reactions that produce water, such as esterification, the accumulation of water on the catalyst surface can be detrimental. Water can block active sites and, due to the reversible nature of the reaction, can lead to the hydrolysis of the ester product, thus lowering the yield. nih.govmdpi.com One strategy to overcome this limitation is to engineer the catalyst support to be hydrophobic.

By modifying the surface of a catalyst support, such as carbon, to be hydrophobic, it can repel water while allowing the less polar organic reactants and products to interact with the active sites. nih.gov This approach has been shown to enhance the catalytic performance of solid acid catalysts in esterification reactions. nih.govmdpi.com For example, sulfonated carbon aerogels derived from coir fibers have been hydrophobically modified, and this was found to play an important role in their catalytic performance. nih.gov The hydrophobicity of the catalyst surface can be adjusted, and this property, in addition to acid density and surface area, significantly affects the catalyst's performance in reactions that produce water as a byproduct. nih.gov This principle is highly relevant for the synthesis of this compound via esterification, where removing water from the catalytic site can drive the reaction towards completion. The use of hydrophobic supports like carbon nanohorns has also been shown to improve the efficiency of electro-esterification in aqueous media by controlling hydrolysis equilibria. acs.org

Comparative Studies of Heterogeneous vs. Homogeneous Catalysis in Benzoate Synthesis

The choice between a heterogeneous and a homogeneous catalyst is a critical decision in designing a chemical process, including the synthesis of benzoates. Each approach has distinct advantages and disadvantages. rsc.orgnih.govethz.ch

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. ethz.ch This often leads to high activity and selectivity because the active sites are readily accessible, and there are no mass transfer limitations. nih.gov The catalyst's steric and electronic properties can be finely tuned, which facilitates mechanistic studies. ethz.ch However, a major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and makes catalyst recycling expensive and challenging. nih.govethz.ch Traditional acid catalysis of esterification using sulfuric acid is a classic example of homogeneous catalysis. researchgate.net

Heterogeneous catalysis , on the other hand, utilizes a catalyst that is in a different phase from the reactants. ethz.ch The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for straightforward catalyst recycling. nih.govresearchgate.net Heterogeneous catalysts are also generally more stable at high temperatures. ethz.ch However, they can suffer from lower activity and selectivity compared to their homogeneous counterparts, and diffusion limitations can be an issue. ethz.ch The development of solid acid catalysts, such as the Zr/Ti catalyst for methyl benzoate synthesis, is a move towards leveraging the benefits of heterogeneous catalysis. mdpi.com

The table below provides a comparison of the key features of homogeneous and heterogeneous catalysis in the context of benzoate synthesis.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Source(s) |

|---|---|---|---|

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases | ethz.ch |

| Catalyst Separation | Difficult and often expensive | Generally straightforward | nih.govethz.chresearchgate.net |

| Catalyst Recycling | Challenging and costly | Relatively simple | ethz.ch |

| Activity/Selectivity | Often high due to well-defined active sites and lack of diffusion limits | Can be lower; potential for diffusion limitations | nih.govethz.ch |

| Thermal Stability | Generally lower | Typically higher | ethz.ch |

| Example in Benzoate Synthesis | Sulfuric acid for esterification | Zr/Ti solid acid for esterification | mdpi.comresearchgate.net |

In recent years, efforts have been made to bridge the gap between these two types of catalysis, for example, by using tunable solvents that allow for a reaction to proceed in a homogeneous phase, followed by a phase separation for easy catalyst recovery. nih.gov

Structure Reactivity Relationships in 3 3 Methylphenyl Benzoate and Analogous Esters

Application of Hammett Linear Free Energy Relationships in Aryl Benzoate (B1203000) Photochemistry and Aminolysis

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.com It is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. libretexts.org

ρ (rho) is the reaction constant, which indicates the sensitivity of a specific reaction to substituent effects. wikipedia.org

This linear free energy relationship is instrumental in elucidating reaction mechanisms. ic.ac.uk For instance, in the aminolysis of aryl benzoates, Hammett plots are frequently employed to probe the nature of the transition state. The sign and magnitude of the reaction constant, ρ, offer significant mechanistic insights. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, as would be expected in a nucleophilic attack on the carbonyl carbon. wikipedia.orgic.ac.uk Conversely, a negative ρ value implies that electron-donating groups facilitate the reaction, pointing to the development of positive charge. scribd.com

Kinetic studies on the aminolysis of substituted aryl benzoates often reveal complex behavior. For example, the aminolysis of 4-pyridyl X-substituted benzoates with piperidine (B6355638) resulted in a Hammett plot with two intersecting straight lines. koreascience.kr This nonlinearity can suggest a change in the rate-determining step (RDS) of the reaction as the electronic nature of the substituent (X) changes from electron-donating to electron-withdrawing. wikipedia.orgkoreascience.kr However, such curved plots can also arise from other factors, such as ground-state stabilization through resonance effects, without a change in the RDS. The Yukawa-Tsuno equation is often applied in these cases to account for the enhanced resonance and restore linearity. koreascience.krnih.gov

For 3-(3-Methylphenyl)benzoate, the methyl group is in the meta position of the phenol-derived ring. While specific photochemistry and aminolysis data for this exact compound are not extensively detailed in the provided context, we can infer its behavior based on established principles. The methyl group is a weak electron-donating group, and its substituent constant (σ_meta) is -0.07. This would slightly decrease its reactivity in reactions where a negative charge is built up on the phenoxide leaving group (positive ρ value).

Interactive Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

Data sourced from multiple chemical resources. libretexts.org

Analysis of Steric and Electronic Factors Governing Benzoate Reactivity

The reactivity of benzoate esters is governed by a delicate balance of steric and electronic factors associated with both the benzoyl (acyl) and the aryl (alkoxy) moieties. nih.govncert.nic.in

Electronic Effects: The electrophilicity of the carbonyl carbon is a primary determinant of reactivity towards nucleophiles. ncert.nic.in

Acyl Group Substituents: Electron-withdrawing groups (e.g., nitro, cyano) on the benzoyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. mdpi.comlearncbse.in Conversely, electron-donating groups (e.g., methyl, methoxy) decrease the electrophilicity of the carbonyl carbon, reducing the reaction rate. libretexts.orglearncbse.in

Leaving Group (Aryloxy) Substituents: The stability of the leaving group (the phenoxide ion) is crucial. Electron-withdrawing substituents on the aryloxy ring stabilize the resulting negative charge of the phenoxide ion, making it a better leaving group and accelerating the reaction. nih.gov In the case of This compound , the methyl group on the phenoxy ring is weakly electron-donating, which slightly destabilizes the phenoxide anion, making it a slightly poorer leaving group compared to an unsubstituted phenyl benzoate. libretexts.org

Steric Effects: Steric hindrance plays a significant role by impeding the approach of the nucleophile to the carbonyl carbon. ncert.nic.inlibretexts.org

Ortho-Substituents: Substituents at the ortho position (adjacent to the ester linkage) on either aromatic ring can significantly hinder the formation of the tetrahedral intermediate, thereby slowing the reaction rate. This is why ortho-substituted compounds often deviate from the linear relationship in Hammett plots. libretexts.orgic.ac.uk

Bulky Groups: The presence of large, bulky substituents, such as a tert-butyl group, can create a "steric shield" around the reaction center, drastically reducing reactivity. libretexts.org In This compound , the meta-positioned methyl group exerts minimal steric hindrance on the ester carbonyl, allowing nucleophilic attack to proceed relatively unimpeded compared to an ortho-substituted analogue. acs.org

The interplay between these effects is complex. For instance, a study on the hydrolysis of bromo-substituted ethyl benzoates showed that while the ortho-bromo substituent is electron-withdrawing (which should increase reactivity), its steric hindrance competes with this electronic effect. nih.gov

Interactive Table 2: Influence of Substituents on Benzoate Hydrolysis Rate

| Substituent Position | Electronic Effect on Reactivity | Steric Effect on Reactivity | Overall Impact on Rate |

| Acyl - Para (EWG¹) | Increase | Negligible | Increase |

| Acyl - Para (EDG²) | Decrease | Negligible | Decrease |

| Aryloxy - Para (EWG¹) | Increase (stabilizes leaving group) | Negligible | Increase |

| Aryloxy - Para (EDG²) | Decrease (destabilizes leaving group) | Negligible | Decrease |

| Acyl/Aryloxy - Ortho | Varies (e.g., EWG increases) | High (hinders attack) | Generally Decrease |

| This compound | Slight Decrease (weak EDG on leaving group) | Minimal | Slightly Slower than Phenyl Benzoate |

¹EWG: Electron-Withdrawing Group ²EDG: Electron-Donating Group

Conformational Analysis and its Influence on Reaction Pathways

The three-dimensional arrangement of atoms, or conformation, of an ester can significantly influence its reactivity. For aryl benzoates, a key conformational feature is the dihedral angle between the plane of the benzoyl ring and the plane of the phenoxy ring. manipal.edu This angle affects the degree of π-orbital overlap and conjugation between the two aromatic systems and the ester group.

A crystallographic study of 3-Methylphenyl benzoate revealed that the dihedral angle between its phenyl and benzoyl rings is 79.61° . manipal.edu This large angle indicates that the two rings are nearly orthogonal to each other. This conformation minimizes steric repulsion but also limits electronic communication (conjugation) between the rings through the ester linkage.

The conformation of an ester directly impacts the energy barrier of a reaction. For a reaction to occur, the molecule must pass through a specific, higher-energy transition state geometry. The ease with which the ground-state conformation can achieve this transition state geometry affects the reaction rate. A molecule that is already close in conformation to the transition state will have a lower activation energy.

The significant twist in 3-Methylphenyl benzoate suggests a conformationally constrained system. This can be contrasted with other aryl benzoates:

Interactive Table 3: Dihedral Angles in Phenyl Benzoate and its Analogs

| Compound | Dihedral Angle Between Rings | Reference |

| Phenyl benzoate | 55.7° | manipal.edu |

| 4-Methylphenyl benzoate | 60.17° | manipal.edu |

| 3-Methylphenyl benzoate | 79.61° | manipal.edu |

The data shows that the introduction of a methyl group at the meta-position in 3-Methylphenyl benzoate causes a much larger twist compared to a methyl group at the para-position or the unsubstituted phenyl benzoate. manipal.edu This increased dihedral angle could be attributed to steric interactions involving the meta-methyl group. This conformational rigidity can influence reaction pathways by favoring approaches of reactants from less hindered directions and potentially raising the energy barrier for reactions that require a more planar transition state. Computational studies on similar benzoic acid derivatives have shown that different conformers possess different energy levels and that the energy barrier between them can be significant, highlighting the role of conformation in determining chemical behavior. nih.govnih.gov

Advanced Derivatization and Functionalization Strategies Involving the Benzoate Moiety

Regioselective C-H Functionalization of Aromatic Esters

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis. For aromatic esters like 3-(3-methylphenyl)benzoate, the challenge lies in achieving high regioselectivity, directing the functionalization to a specific C-H bond on either of the two aromatic rings. The ester group itself can act as a directing group, influencing the position of substitution.

Research has demonstrated that transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is a cornerstone of regioselective C-H functionalization. nih.gov The choice of catalyst, ligand, and directing group is crucial for controlling the outcome of the reaction. While the ester group can exert a directing effect, its influence is often weaker compared to other functionalities. Consequently, the development of novel directing groups that can be temporarily installed on the benzoate (B1203000) substrate has been a key area of investigation.

One of the significant challenges in the C-H functionalization of arenes is controlling the regioselectivity, especially when multiple positions are available for activation. nih.gov For monosubstituted benzene (B151609) derivatives, a lack of control often leads to a mixture of products. nih.gov An early approach to address this involved using benzoic acid to achieve ortho-selectivity, showcasing the potential of carboxyl-related functionalities in directing C-H activation. nih.gov

The development of directing groups has been instrumental in overcoming the regioselectivity problem. nih.gov These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring selective functionalization. For instance, anilide substrates have been shown to afford high ortho-selectivity in olefination reactions. nih.gov While not a direct functionalization of a benzoate ester, this principle is applicable. A removable directing group could be appended to the benzoate structure to achieve similar control.

Recent advancements have focused on expanding the substrate scope and practicality of these reactions. A significant hurdle is the potential for undesired reactions between the palladium(II) catalysts and organometallic reagents, which can lead to catalyst deactivation. nih.gov This issue is particularly prominent if the C-H activation step is not rapid. Therefore, current research often utilizes electron-rich aryl rings or strong coordinating groups to ensure efficient binding of the substrate to the catalyst. nih.gov

The following table summarizes representative examples of regioselective C-H functionalization of aromatic compounds, illustrating the types of transformations possible, although direct examples on this compound are not explicitly detailed in the provided sources.

| Substrate Type | Reaction | Catalyst/Reagent | Regioselectivity | Ref. |

| Benzoic Acid | ortho-Olefination | Pd(OAc)₂ | ortho | nih.gov |

| Anilide | ortho-Olefination | Pd(OAc)₂ / benzoquinone | ortho | nih.gov |

| Aryl Iodide | ortho-Alkylation and Olefination | Pd(0)/Pd(II)/Pd(IV) | ortho | nih.gov |

| Indoles | C4-Arylation | Pd(II) / Ag₂O | C4 | nih.gov |

Rearrangement Reactions (e.g., Photo-Fries Rearrangement) as Synthetic Tools

Rearrangement reactions offer a powerful method for skeletal reorganization, providing access to isomers that may be difficult to synthesize through other routes. The Photo-Fries rearrangement is a prime example, involving the photochemical conversion of phenolic esters to hydroxyaryl ketones. slideshare.netsigmaaldrich.com This reaction proceeds without a catalyst, typically requiring irradiation with ultraviolet (UV) light. slideshare.netsigmaaldrich.com

The mechanism of the Photo-Fries rearrangement involves the homolytic cleavage of the ester's C-O bond upon photoexcitation. This generates a phenoxy radical and an acyl radical within a solvent cage. slideshare.net These radical pairs can then recombine in an ortho or para fashion to the hydroxyl group, followed by tautomerization to yield the corresponding ortho- and para-hydroxyaryl ketones. slideshare.net The regioselectivity between the ortho and para products can be influenced by factors such as the solvent, temperature, and the steric and electronic nature of the substrate. capes.gov.br

For a compound like this compound, which is not a phenolic ester, a direct intramolecular Photo-Fries rearrangement in the classical sense is not applicable. However, the principles of this reaction are highly relevant to the synthesis and modification of related benzoate structures. For instance, if one of the aryl rings were a phenol (B47542) derivative esterified with the other, this rearrangement could be a key synthetic step.

The utility of the Fries rearrangement extends beyond the photochemical variant. The classical Fries rearrangement utilizes a Lewis or Brønsted acid catalyst (e.g., AlCl₃, TiCl₄) to effect the same transformation, often under thermal conditions. sigmaaldrich.comthermofisher.com This method is also ortho, para-selective and is widely used in the synthesis of acylphenols. sigmaaldrich.com

The following table outlines the key aspects of the Fries and Photo-Fries rearrangements.

| Reaction Type | Conditions | Key Intermediates | Products | Ref. |

| Photo-Fries Rearrangement | UV light, no catalyst | Phenoxy and acyl radicals | ortho- and para-Hydroxyaryl ketones | slideshare.netsigmaaldrich.com |

| Fries Rearrangement | Lewis or Brønsted acid catalyst, heat | Acylium ion and phenoxide complex | ortho- and para-Hydroxyaryl ketones | sigmaaldrich.comthermofisher.com |

Cross-Coupling Reactions of Substituted Benzoates

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Substituted benzoates, particularly in the form of their corresponding carboxylate salts, can participate in decarboxylative cross-coupling reactions. These reactions offer an attractive alternative to traditional cross-coupling methods that often rely on organometallic reagents prepared from aryl halides. The use of readily available benzoic acids as starting materials, which are converted to their salts in situ, is a significant advantage.

Palladium-catalyzed decarboxylative cross-couplings of benzoate salts with aryl halides or triflates have been developed to produce biaryl compounds. researchgate.net These reactions often involve a bimetallic catalyst system, such as palladium/copper, to facilitate the process. researchgate.net The reaction proceeds by the replacement of the carboxylate group with an aryl group from the coupling partner, releasing carbon dioxide as the only stoichiometric byproduct. researchgate.net

The scope of these reactions is broad, accommodating a variety of substituents on both the benzoate and the aryl halide. researchgate.net For instance, the coupling of sodium benzoates with chloroarenes has been achieved using a palladium catalyst without the need for copper salts or inorganic bases. researchgate.net This highlights the ongoing efforts to develop milder and more versatile catalytic systems.

The choice of ligand for the palladium catalyst is critical for a successful cross-coupling reaction. For example, bis(tri-tert-butylphosphine)palladium has been shown to be effective for the cross-coupling of a wide range of aryl- and heteroarylsilanolates with aromatic bromides and chlorides. nih.gov While not a direct example with benzoates, it illustrates the importance of ligand design in palladium catalysis.

The following table provides examples of cross-coupling reactions involving benzoate derivatives and related compounds, showcasing the versatility of this methodology.

| Benzoate Derivative | Coupling Partner | Catalyst System | Product Type | Ref. |

| Sodium Benzoates | Chloroarenes | Palladium / Copper | Biaryls | researchgate.net |

| 2-Nitrobenzoates | Aryl Triflates | Bidentate P,N-ligand / Pd / Cu | Biaryls | researchgate.net |

| Potassium 2- and 4-fluorobenzoate | Bromobenzene | [Pd(PMe₃)Br]⁻ / Copper(I) / 1,10-phenanthroline | Fluorinated Biaryls | researchgate.net |

| tert-Butyl 4-bromobenzoate | Disilane | [allylPdCl]₂ / BPTBP | Silylated Benzoate | nih.gov |

Green Chemistry Principles in Benzoate Ester Synthesis and Transformations

Exploration of Sustainable Solvent Systems and Alternative Reaction Media (e.g., Micellar, Aqueous)

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives, such as water or micellar systems, which can offer significant advantages in sustainability.

Aqueous Systems:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions are often challenging in water due to the poor solubility of non-polar reactants, strategies have been developed to facilitate esterification in aqueous media. For instance, the synthesis of starch benzoate (B1203000) has been successfully performed in aqueous solutions by first alkalizing the starch, followed by esterification with benzoyl chloride. researchgate.net Research has also shown that water can be a superior medium for certain reactions, outperforming other green solvents like THF, acetonitrile (B52724), and ethanol (B145695) in specific cases. acs.org In some instances, reactions in water can proceed efficiently without the need for organic solvents or metal catalysts, with the product precipitating out of the aqueous medium, simplifying purification. acs.orgacs.org

The use of surfactant-type Brønsted acid catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), can enable selective esterification reactions in water. organic-chemistry.org In these systems, the catalyst and substrates form assemblies through hydrophobic interactions, creating a microenvironment conducive to the dehydration reaction without needing azeotropic removal of water. organic-chemistry.org

Micellar Systems:

Micellar catalysis utilizes surfactants to form micelles in aqueous solutions, creating nanoreactors that can solubilize organic substrates and accelerate reaction rates. numberanalytics.com This approach is promising for reactions that are otherwise difficult to conduct in water. nih.gov The design of the surfactant is crucial, with cationic, anionic, nonionic, and zwitterionic types available to suit different reaction needs. numberanalytics.com

These micellar nanoreactors can be designed to encapsulate catalysts, such as Brønsted acids, within their lipophilic cores. nih.gov This allows reactions involving sensitive substrates to proceed under mild, aqueous conditions, which is particularly important in fields like DNA-encoded library synthesis where harsh acidic conditions must be avoided. nih.gov However, challenges in micellar catalysis include the potential for micelle instability under certain conditions and the scalability of these systems. numberanalytics.com

The table below summarizes the attributes of different sustainable solvent systems for ester synthesis.

| Solvent System | Description | Advantages | Challenges | Relevant Research Findings |

|---|---|---|---|---|

| Aqueous | Utilizes water as the primary reaction solvent. | Non-toxic, non-flammable, abundant, low cost. acs.org | Poor solubility of non-polar organic reactants; product purification can be complex. researchgate.net | Effective for starch benzoate synthesis researchgate.net and certain phthalide (B148349) syntheses where the product precipitates. acs.orgacs.org |

| Micellar | Employs surfactants in water to form micelles that act as nanoreactors. | Enhances solubility of organic substrates, can accelerate reaction rates, allows for mild reaction conditions. numberanalytics.comnih.gov | Surfactant toxicity, micelle instability, and scalability can be concerns. numberanalytics.com | Enables reactions with sensitive molecules like DNA-conjugated aldehydes under mild conditions. nih.gov |

Design of Catalysts for Improved Sustainability and Recyclability

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry, aiming to replace hazardous and non-recoverable catalysts like sulfuric or phosphoric acid. mdpi.com

Heterogeneous Solid Acid Catalysts:

Solid acid catalysts are a promising alternative as they are generally non-corrosive, produce less waste, and can be easily separated from the reaction mixture and reused. mdpi.com Various materials have been explored, including polymers, ionic liquids, and carbon-derived solid acids. rsc.org Zirconia-based solid acids, for example, have been shown to be effective and recyclable catalysts for the synthesis of methyl benzoate from benzoic acid and methanol (B129727). mdpi.com

Magnetic-responsive solid acid catalysts represent a further innovation. rsc.org By immobilizing acidic ionic liquids on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), the catalyst can be easily recovered using a magnet. Studies have shown these catalysts can be reused multiple times with only a slight decrease in activity; for instance, a phosphotungstate-based magnetic catalyst retained up to 84% conversion after five reuse cycles in biodiesel production. rsc.org

Other Recyclable Catalysts:

Simple metal salts, such as those of zinc(II), have been identified as effective, widely available, and economically viable catalysts for the solvent-free esterification of fatty acids. acs.orgnih.gov Zinc oxide, in particular, has demonstrated high yields and can be recycled. nih.govnicl.it Furthermore, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of alcohols and phenols under base-free conditions. organic-chemistry.org

The following table presents data on the reusability of different types of sustainable catalysts in esterification reactions.

| Catalyst Type | Example | Reaction | Reusability Performance | Reference |

|---|---|---|---|---|

| Magnetic Solid Acid | Fe₃O₄@SiO₂–P([VLIM]PW) | Esterification of palmitic acid | Maintained 84% conversion rate after 5 reuses. | rsc.org |

| Zinc-Based Catalyst | Zinc Oxide (ZnO) | Esterification of pelargonic acid | Yields >94% within 4 hours; catalyst is recyclable. | nih.gov |

| Recyclable Organocatalyst | DMAP·HCl | Acylation of alcohols and phenols | Can be recovered and reused without significant loss of activity. | organic-chemistry.org |

| Zirconia-Based Solid Acid | Zr/Ti Solid Acid | Synthesis of methyl benzoates | Recoverable and can be used multiple times. | mdpi.com |

Principles of Atom Economy and Waste Minimization in Benzoate Production

Atom Economy:

Introduced by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org The goal is to design reactions where the maximum number of atoms from the starting materials end up in the final product, thus minimizing the generation of byproducts. wikipedia.org

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product, resulting in a 100% atom economy. rsc.orgkccollege.ac.in In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economies. wikipedia.org For the synthesis of 3-(3-Methylphenyl)benzoate via a classic Fischer esterification from 3-methylphenol and benzoic acid, the only byproduct is water. This type of reaction is generally considered to have a high atom economy.

Waste Minimization:

Waste minimization in chemical production involves a multi-faceted approach. iu.edu Key strategies include:

Inventory Management: Careful tracking and ordering of chemicals to avoid surplus and expired reagents. iu.edu

Substitution: Replacing hazardous chemicals with less toxic alternatives, such as using citrus-based solvents instead of chlorinated ones. iu.edu

Process Modification: Optimizing reaction conditions to reduce byproduct formation. For example, acceptor-less dehydrogenative coupling of alcohols to form esters generates only water as a byproduct, avoiding the substantial waste produced in other methods. acs.org

Recycling and Recovery: Unreacted starting materials can often be recovered and reused. In the synthesis of methyl benzoate, unreacted benzoic acid can be precipitated by acidifying the aqueous wash layer, then filtered and dried for future use. pbworks.comuomustansiriyah.edu.iq Best practices for waste disposal involve segregating organic and aqueous waste streams and using licensed disposal contractors. asta.edu.au

By applying these principles, the production of benzoate esters like this compound can become more sustainable, reducing both its environmental footprint and economic costs.

Future Research Directions and Emerging Trends in Benzoate Chemistry

Exploration of Novel Catalytic Systems for Benzoate (B1203000) Transformations

The development of highly effective catalysts is a cornerstone of modern chemical synthesis, aiming to replace traditional methods that often rely on harsh conditions and corrosive reagents like sulfuric acid. evergreensinochem.com Current research is intensely focused on creating novel catalytic systems that offer improved performance, reusability, and a better environmental profile for benzoate synthesis and transformations.

One promising area is the development of solid acid catalysts. For instance, zirconium-based solid acids, particularly those supported on titanium, have shown excellent activity in the esterification of various benzoic acids with methanol (B129727). mdpi.com A catalyst with a Zr:Ti molar ratio of 1.2:1 (denoted as ZT10) has demonstrated high efficacy in catalyzing these reactions for benzoic acids with both electron-donating and electron-withdrawing groups, as well as those with significant steric hindrance. mdpi.com A key advantage of these solid catalysts is their easy separation from the reaction mixture and their potential for reuse without a significant loss in performance. mdpi.com

Photocatalysis represents another frontier. Scientists have developed novel diazabenzacenaphthenium photocatalysts (N-BAPs) that can promote the unprecedented four-electron photoreduction of esters to form alcohols using visible light under aqueous conditions. ims.ac.jp This opens up new avenues for ester functionalization under mild and environmentally friendly conditions.

Furthermore, the design of catalysts with unique structural features is gaining traction. A new class of graphitic carbon nitride (GACs) catalysts featuring two metal cores of copper ions has been developed. sciencedaily.com The unique heptazine chain structure holds two copper ions at a precise distance (approximately 0.4 nanometers), allowing them to work in concert to efficiently catalyze cross-coupling reactions. sciencedaily.com This system demonstrates high stability over multiple cycles, minimizes metal contamination, and has a carbon footprint ten times lower than conventional catalysts. sciencedaily.com These advancements highlight a clear trend towards designing recoverable, atom-precise, and sustainable catalytic systems for the synthesis of fine chemicals, including benzoates. sciencedaily.com

Table 1: Performance of ZT10 Catalyst in the Synthesis of Various Methyl Benzoates This interactive table summarizes the catalytic activity of the ZT10 solid acid catalyst in the esterification of different substituted benzoic acids with methanol.

| Entry | Substituted Benzoic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoic acid | Methyl benzoate | 95 |

| 2 | 4-Methylbenzoic acid | Methyl 4-methylbenzoate | 96 |

| 3 | 4-Methoxybenzoic acid | Methyl 4-methoxybenzoate | 98 |

| 4 | 4-Chlorobenzoic acid | Methyl 4-chlorobenzoate | 92 |

| 5 | 4-Nitrobenzoic acid | Methyl 4-nitrobenzoate | 90 |

| 6 | 2-Chlorobenzoic acid | Methyl 2-chlorobenzoate | 88 |

Data sourced from a study on zirconium/titanium solid acid catalysts. mdpi.com

Advanced Mechanistic Insights through Operando Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of improved catalysts and processes. Operando spectroscopy, which involves characterizing a catalyst under actual working conditions, is a powerful tool for gaining these insights. researchgate.net By correlating the structural information of the catalyst with its real-time activity and selectivity, researchers can unravel fundamental reaction mechanisms. researchgate.netnih.gov

Techniques like Fourier-transform infrared (FT-IR), Raman, and X-ray absorption spectroscopy are employed to monitor catalyst structure, the nature of active sites, and the behavior of adsorbed species during the reaction. researchgate.netnih.gov For example, operando studies on iron-zeolite (Fe-ZSM-5) catalysts used in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) have revealed dynamic changes in the coordination, geometry, and oxidation state of the iron centers under different gas feeds. nih.gov High-energy-resolution fluorescence-detected X-ray absorption near-edge structure (HERFD-XANES) and valence-to-core X-ray emission spectroscopy (V2C XES) have provided direct evidence of how reactants like ammonia (B1221849) coordinate to the iron sites, leading to a refined mechanistic model. nih.gov

In the context of benzoate synthesis, such as palladium-catalyzed reactions, density functional theory (DFT) calculations, often combined with operando techniques, can elucidate complex reaction pathways. acs.org Studies have revealed nonclassical mechanisms, such as an outer-sphere protonation-oxidation pathway in a Pd(0)/Pd(II) catalytic cycle for hydroamination, providing insights that can guide the design of more selective catalytic systems. acs.org Understanding how factors like pH influence the interaction of molecules like benzoic acid versus benzoate with interfaces is also critical, as it governs their ability to traverse membranes—a key aspect in both biological systems and certain catalytic setups. nih.gov These advanced analytical methods are indispensable for moving beyond trial-and-error approaches to a more knowledge-driven development of catalysts for benzoate transformations.

Application of Machine Learning in Reaction Prediction and Optimization for Benzoate Synthesis

Artificial intelligence and machine learning (ML) are rapidly emerging as transformative tools in organic chemistry, accelerating the discovery and optimization of chemical reactions. rjptonline.orgiscientific.org These technologies leverage vast datasets of known reactions to build predictive models that can significantly aid chemists in planning synthetic routes and refining reaction conditions. beilstein-journals.orgengineering.org.cn